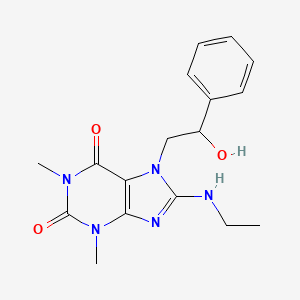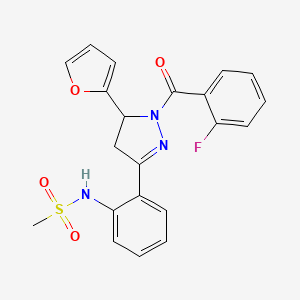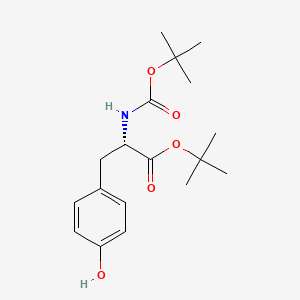
Boc-Tyr-OtBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester, commonly known as Boc-Tyr-OtBu, is a derivative of the amino acid tyrosine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, as a protecting group for the amino and hydroxyl groups of tyrosine. The protecting groups help prevent unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester typically involves the reaction of L-tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl (Boc) group and the tert-butyl ester group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The hydroxyl group of tyrosine can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group and the tert-butyl ester group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Deprotection: The major products formed are L-tyrosine and tert-butanol.
Substitution: Depending on the electrophile used, various substituted tyrosine derivatives can be obtained.
科学研究应用
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides and proteins to prevent side reactions involving the amino and hydroxyl groups of tyrosine.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including the development of diagnostic tools and targeted therapies.
作用机制
The primary function of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is to protect the amino and hydroxyl groups of tyrosine during chemical synthesis. The Boc group and the tert-butyl ester group prevent these functional groups from participating in unwanted side reactions. The protecting groups can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules .
相似化合物的比较
Similar Compounds
N-[(tert-Butoxy)carbonyl]-L-tyrosine: Similar to N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester but lacks the tert-butyl ester group.
N-[(tert-Butoxy)carbonyl]-L-phenylalanine tert-butyl ester: Another amino acid derivative with similar protecting groups but derived from phenylalanine instead of tyrosine.
Uniqueness
N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product .
属性
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGINMQCMATNP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)


![4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2714464.png)
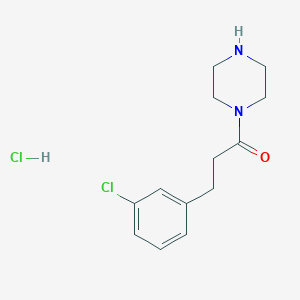
![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)
![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)
![(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride](/img/structure/B2714475.png)
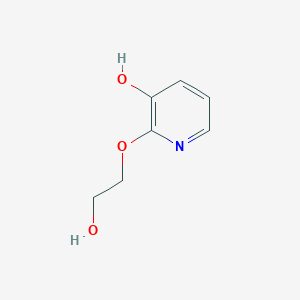
![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
